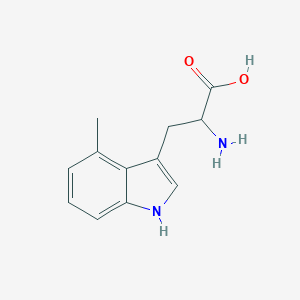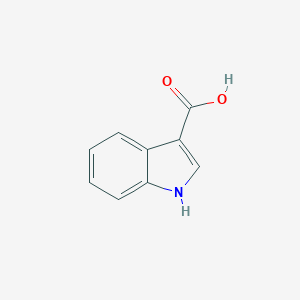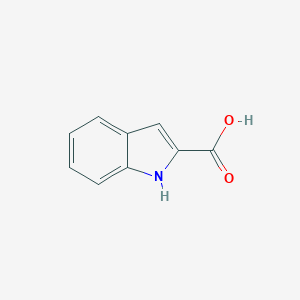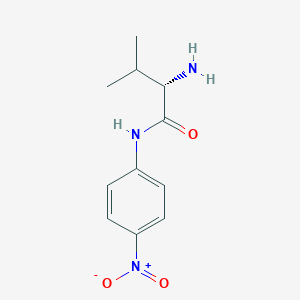
4-甲基-DL-色氨酸
描述
4-Methyl-DL-tryptophan is a derivative of tryptophan, an essential amino acid. It is characterized by the addition of a methyl group at the fourth position of the indole ring.
科学研究应用
4-Methyl-DL-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is employed in studies of amino acid metabolism and protein synthesis.
Medicine: Research has explored its potential as an inhibitor of specific enzymes involved in disease pathways.
Industry: It is utilized in the production of pharmaceuticals and as a biochemical reagent.
作用机制
Target of Action
4-Methyl-DL-tryptophan is a derivative of tryptophan, an essential amino acid . It primarily targets the indoleamine-2,3-dioxygenase (IDO) enzyme . IDO is a rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism . It plays a crucial role in various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Mode of Action
4-Methyl-DL-tryptophan interacts with its primary target, the IDO enzyme, by inhibiting its activity . This inhibition disrupts the normal metabolism of tryptophan along the kynurenine pathway . The compound’s interaction with IDO can lead to changes in the production of downstream metabolites, affecting various biochemical processes .
Biochemical Pathways
The primary biochemical pathway affected by 4-Methyl-DL-tryptophan is the kynurenine pathway of tryptophan metabolism . This pathway is involved in inflammation, immune responses, and excitatory neurotransmission . Disruptions in this pathway, caused by the inhibition of IDO, can lead to alterations in these physiological processes .
Pharmacokinetics
As a derivative of tryptophan, it is expected to share similar adme properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
The molecular and cellular effects of 4-Methyl-DL-tryptophan’s action primarily involve alterations in tryptophan metabolism and the downstream effects of this disruption . By inhibiting IDO, 4-Methyl-DL-tryptophan can affect the production of various bioactive compounds, potentially impacting physiological functions such as immunity, metabolism, and neurological function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyl-DL-tryptophan. For instance, the gut microbiota can influence tryptophan metabolism, which could potentially affect the action of 4-Methyl-DL-tryptophan . Additionally, factors such as diet, which can affect the levels of tryptophan and other amino acids in the body, might also influence the compound’s action .
生化分析
Biochemical Properties
4-Methyl-DL-tryptophan interacts with various enzymes and proteins. It is a tryptophan derivative that inhibits ATB0,±specific glycine uptake . This interaction suggests that 4-Methyl-DL-tryptophan may play a role in the regulation of glycine levels in the body, which could have implications for various biochemical processes.
Cellular Effects
It is known that tryptophan and its metabolites can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function . As a derivative of tryptophan, 4-Methyl-DL-tryptophan may have similar effects on cells.
Molecular Mechanism
It is known to inhibit ATB0,±specific glycine uptake . This suggests that it may interact with the ATB0,+ transporter, potentially affecting the transport of glycine and other substrates.
Temporal Effects in Laboratory Settings
It is known that tryptophan and its metabolites can have long-term effects on cellular function . As a derivative of tryptophan, 4-Methyl-DL-tryptophan may have similar long-term effects.
Metabolic Pathways
4-Methyl-DL-tryptophan is involved in the metabolism of tryptophan. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . As a derivative of tryptophan, 4-Methyl-DL-tryptophan may be involved in these or similar metabolic pathways.
Transport and Distribution
It is known to inhibit ATB0,±specific glycine uptake , suggesting that it may interact with the ATB0,+ transporter.
准备方法
Synthetic Routes and Reaction Conditions: 4-Methyl-DL-tryptophan can be synthesized through several methods. One common approach involves the alkylation of tryptophan using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of 4-Methyl-DL-tryptophan often involves large-scale synthesis using similar alkylation techniques. The process is optimized for yield and purity, with stringent control over reaction conditions to ensure consistency and quality .
化学反应分析
Types of Reactions: 4-Methyl-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents such as halogens or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-acetic acid derivatives, while substitution can produce various substituted tryptophan analogs .
相似化合物的比较
- 5-Fluoro-L-tryptophan
- 5-Fluoro-DL-tryptophan
- 5-Methyl-DL-tryptophan
- 4-Fluoro-DL-phenylalanine
Comparison: 4-Methyl-DL-tryptophan is unique due to its specific methylation at the fourth position, which imparts distinct biochemical properties. Compared to other tryptophan derivatives, it has a unique ability to inhibit glycine uptake, making it valuable in specific research contexts .
属性
IUPAC Name |
2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJGLSZLQLNZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1954-45-6 | |
| Record name | 4-Methyltryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1954-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-DL-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001954456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1954-45-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-DL-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 4-Methyl-DL-tryptophan influence the production of indole-synthesizing enzymes in Neurospora crassa?
A: Unlike L-tryptophan, which effectively represses the formation of indole-synthesizing activity, 4-Methyl-DL-tryptophan was found to be ineffective in repressing the formation of these enzymes in Neurospora crassa. [] This suggests that the structural difference introduced by the methyl group at the 4-position significantly impacts its interaction with the regulatory mechanisms controlling enzyme production.
Q2: How does 4-Methyl-DL-tryptophan compare to L-tryptophan in terms of its effect on pre-existing indole-synthesizing activity in Neurospora crassa?
A: While L-tryptophan demonstrates strong inhibitory effects on pre-existing indole-synthesizing activity, 4-Methyl-DL-tryptophan shows a much weaker inhibitory effect. [] This difference in inhibitory potency further highlights the importance of the specific structure of tryptophan for effective feedback inhibition of the tryptophan biosynthetic pathway.
Q3: Does 4-Methyl-DL-tryptophan affect the regulation of the tryptophan biosynthetic pathway in Xanthomonas pruni?
A: The provided research articles do not explore the effects of 4-Methyl-DL-tryptophan on Xanthomonas pruni. [, ] Therefore, no conclusions can be drawn about its impact on this specific organism.
Q4: What is the significance of studying compounds like 4-Methyl-DL-tryptophan in the context of tryptophan biosynthesis?
A: Studying the effects of tryptophan analogs like 4-Methyl-DL-tryptophan provides valuable insights into the regulatory mechanisms governing tryptophan biosynthesis. [, , ] By observing how structural modifications impact a compound's ability to interact with enzymes and regulatory elements, researchers can gain a deeper understanding of the specific structural requirements for activity and potentially design compounds with targeted effects on this essential metabolic pathway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















